2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-13-6-9(10-7-13)18(16,17)14-4-8(5-14)15-11-2-3-12-15/h2-3,6-8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYCXSLXANATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-1H-Imidazol-4-Sulfonyl Chloride
The sulfonylating agent is synthesized via:
- Chlorosulfonation of 1-methylimidazole using chlorosulfonic acid at 0–5°C.
- Isolation of the intermediate sulfonic acid, followed by treatment with PCl₅ or SOCl₂ to yield the sulfonyl chloride.
Critical parameters:
Azetidine Functionalization
Azetidin-3-amine derivatives undergo sulfonylation:
$$
\text{Azetidin-3-amine} + \text{1-Methyl-1H-imidazol-4-sulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-amine}
$$
- Triethylamine (2.5 eq) ensures complete deprotonation.
- Reaction completion within 2 hr at 0°C (95% yield).
Triazole Ring Construction
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 1: Propargylation of Azetidine-Sulfonamide
The amine intermediate is converted to a propargyl derivative:
$$
\text{1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-amine} \xrightarrow{\text{Propargyl bromide, K}2\text{CO}3} \text{1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-3-(prop-2-yn-1-yl)azetidine}
$$
Step 2: Cycloaddition with Sodium Azide
Cu(I)-catalyzed reaction forms the triazole core:
$$
\text{3-(Prop-2-yn-1-yl)azetidine-sulfonamide} + \text{NaN}3 \xrightarrow{\text{CuTC, H}2\text{O}} \text{Target Compound}
$$
- Copper(I) thiophene-2-carboxylate (CuTC) enables room-temperature reactions.
- Aqueous conditions suppress side reactions (95% yield).
Metal-Free [3+2] Cycloaddition
Alternative to CuAAC using ethenesulfonyl fluoride (ESF):
$$
\text{3-Azidoazetidine-sulfonamide} + \text{ESF} \xrightarrow{\Delta} \text{Target Compound}
$$
Advantages:
- Avoids transition metal contaminants.
- ESF acts as an acetylene surrogate, enabling triazole formation at 80°C (88% yield).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| CuAAC | Aqueous, RT | 95 | >99 | 100 g+ |
| Metal-Free | Toluene, 80°C | 88 | 98 | 50 g |
| BF₃-Mediated | CH₃CN, 60°C | 78 | 95 | Limited |
Regiochemical control: CuAAC exclusively produces 1,4-disubstituted triazoles, necessitating post-synthetic isomerization for 2H-1,2,3-triazole formation.
Large-Scale Production Considerations
Sulfonylation Optimization
Triazole Formation
- CuTC catalyst recovery: 93% recovery via aqueous/organic phase separation.
- ESF stability: Shelf-stable at −20°C for 6 months.
Analytical Characterization
Key spectral data:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, imidazole H2), 7.89 (s, 1H, triazole H5), 4.65 (m, 1H, azetidine H3), 3.72 (s, 3H, N-CH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd. 326.0984, found 326.0981.
X-ray crystallography: Confirms chair conformation of azetidine and coplanar triazole-imidazole orientation.
Chemical Reactions Analysis
Types of Reactions
2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The imidazole and triazole rings can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxide, while reduction of the sulfonyl group produces the corresponding sulfide .
Scientific Research Applications
2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The sulfonyl group can also participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
- 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Uniqueness
What sets 2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and triazole rings allows for versatile interactions with biological targets, while the sulfonyl group enhances its reactivity and potential for covalent modification of proteins .
Biological Activity
The compound 2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a noteworthy member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action, synthesis methods, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring and subsequent functionalization with the imidazole and triazole moieties. The general synthetic route can be summarized as follows:
- Formation of Azetidine : The initial step involves synthesizing azetidine derivatives through cyclization reactions.
- Sulfonylation : The introduction of the sulfonyl group from sulfonyl chlorides or sulfonic acids onto the azetidine ring.
- Triazole Formation : Utilizing click chemistry, particularly the Huisgen reaction, to form the triazole ring by reacting azides with terminal alkynes.
This synthetic pathway not only ensures efficiency but also enhances the yield of the desired compound.
Antimicrobial Properties
Research indicates that compounds containing triazole and imidazole moieties exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 10 | 64 µg/mL |
The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. Studies have reported its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Thymidylate synthase inhibition |
| HCT116 (Colon Cancer) | 8.0 | Apoptosis induction |
| HepG2 (Liver Cancer) | 6.5 | Cell cycle arrest |
The compound's ability to inhibit thymidylate synthase is particularly noteworthy, as this enzyme is crucial for DNA synthesis and repair in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives revealed that those with imidazole substitutions exhibited enhanced antimicrobial properties compared to their counterparts without these modifications. The study highlighted that introducing sulfonamide groups significantly improved antibacterial activity against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Activity Assessment
In vitro studies on various cancer cell lines demonstrated that compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like doxorubicin. These findings suggest a potential for further development as a therapeutic agent in oncology.
Q & A
Basic: What are the recommended synthetic routes for 2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole?
Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust "click chemistry" approach. Key steps include:
- Azetidine sulfonylation : React 1-methyl-1H-imidazole-4-sulfonyl chloride with an azetidine precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Triazole formation : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a water/ethanol (50:50) solvent system to facilitate cycloaddition between an azide and alkyne .
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization for high-purity yields (>90%) .
Basic: How to characterize the compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Use SHELXTL or SHELXL for data refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis) . Visualize molecular packing with ORTEP-III .
- NMR spectroscopy : Perform ¹H/¹³C NMR in DMSO-d₆ to confirm regioselectivity of the triazole ring and sulfonyl-azetidine connectivity. 2D experiments (COSY, HSQC) resolve overlapping signals .
- HPLC-MS : Validate purity (>98%) using a C18 column (acetonitrile/water mobile phase) and electrospray ionization (ESI-MS) for molecular ion detection .
Basic: What preliminary biological assays are suitable for this compound?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (ATP concentration: 10 µM). IC₅₀ values <1 µM suggest therapeutic potential .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48-hour exposure, 0.1–100 µM range). Compare with cisplatin as a positive control .
- Solubility : Measure logP values using shake-flask method (octanol/water partitioning) to assess bioavailability .
Advanced: How to optimize reaction conditions for higher regioselectivity in triazole formation?
Methodological Answer:
- Catalyst screening : Compare Cu(I) (e.g., CuBr), Ru(II), or Ir(I) catalysts in DMF or THF. Cu(I) typically favors 1,4-regioselectivity .
- Solvent effects : Test binary systems (e.g., tert-butanol/water) to enhance reaction rates and reduce byproducts .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C, improving yield by 15–20% .
Advanced: How to perform computational docking studies to predict binding modes?
Methodological Answer:
- Protein preparation : Retrieve target structures (e.g., PDB ID: 1M17 for EGFR) and optimize with molecular dynamics (AMBER force field) .
- Ligand parametrization : Generate 3D conformers of the compound using Open Babel and assign charges (Gasteiger-Marsili method) .
- Docking software : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze top poses (RMSD <2 Å) for hydrogen bonding with hinge residues (e.g., Met793) .
Advanced: How to resolve contradictions in yield data across synthetic protocols?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (catalyst loading, temperature, solvent ratio) using a factorial design (Minitab software) to identify critical factors .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., alkyne peak at 2100 cm⁻¹) to detect intermediate bottlenecks .
- Cross-validate purity : Compare HPLC (UV detection) with qNMR (internal standard: 1,3,5-trimethoxybenzene) to rule out impurities skewing yield calculations .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications : Synthesize analogs with substituted imidazoles (e.g., 2-methyl, 4-nitro) or alternate sulfonyl groups (e.g., tosyl, mesyl) .
- Bioisosteric replacement : Replace the triazole with oxadiazole or tetrazole and compare IC₅₀ values .
- Pharmacophore mapping : Use Schrödinger’s Phase module to identify essential features (e.g., sulfonyl H-bond acceptors, hydrophobic azetidine) .
Advanced: How to assess metabolic stability in vitro?
Methodological Answer:
- Liver microsomes : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP inhibition : Screen against CYP3A4 and CYP2D6 using luminescent assays (Promega P450-Glo™). IC₅₀ >10 µM indicates low inhibition risk .
- Plasma stability : Incubate in rat plasma (37°C, 24 hours) and measure degradation by HPLC. <10% degradation suggests suitability for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
